4-Amino-2-methoxypyridine

IMPDH inhibition Antiviral research Immunosuppression

4-Amino-2-methoxypyridine features the critical 2-methoxy-4-amino substitution essential for IMPDH2 inhibitor SAR (Ki 240 nM). Unlike its isomer 2-Amino-4-methoxypyridine (mp 120-121°C), its distinct mp 87-88°C prevents costly isomer mix-ups. The methoxy group acts as a masked hydroxyl for regioselective functionalization in antiviral (cidofovir), antifungal (pyrifenox), and herbicide (pyroxsulam) synthesis. ≥98% purity ensures reliable cross-coupling and multi-step performance.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 20265-39-8
Cat. No. B1296289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methoxypyridine
CAS20265-39-8
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)N
InChIInChI=1S/C6H8N2O/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8)
InChIKeySVEQHRSELNPKJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-methoxypyridine (CAS 20265-39-8): A Specialized Heterocyclic Intermediate for Targeted Pharmaceutical Synthesis


4-Amino-2-methoxypyridine (CAS 20265-39-8), also known as 2-Methoxy-4-pyridinamine, is a heterocyclic organic compound belonging to the aminopyridine class. It features a pyridine ring substituted with an amino group at the 4-position and a methoxy group at the 2-position [1]. This specific substitution pattern endows the molecule with distinct electronic and steric properties that govern its reactivity as a versatile building block in pharmaceutical and agrochemical synthesis [2]. It is commonly utilized as an intermediate in the construction of complex molecules targeting a range of therapeutic areas, including antiviral and antifungal agents .

Why 4-Amino-2-methoxypyridine Cannot Be Casually Substituted: Critical Differentiation from Positional Isomers and Alternative 2-Substituted Pyridines


The precise placement of the amino and methoxy substituents on the pyridine ring critically dictates both the chemical reactivity and biological activity of 4-Amino-2-methoxypyridine [1]. Simple substitution with a positional isomer, such as 2-Amino-4-methoxypyridine, results in a fundamentally different molecule with distinct physical properties (melting point differs by >30°C), altered electronic distribution, and consequently, divergent binding affinities for biological targets like inosine monophosphate dehydrogenase (IMPDH) [2]. Similarly, replacing the 2-methoxy group with a chloro or methyl group (e.g., 4-Amino-2-chloropyridine) dramatically changes the molecule's reactivity profile, particularly in cross-coupling reactions, and may render it unsuitable for specific synthetic pathways where the methoxy group is required as a directing group or for subsequent demethylation .

Evidence-Based Differentiation: Quantifiable Performance of 4-Amino-2-methoxypyridine Against Key Comparators


IMPDH Type II Inhibition: Comparative Binding Affinity (Ki) Relative to Clinical Benchmark Mycophenolic Acid

4-Amino-2-methoxypyridine exhibits a measurable inhibitory affinity for Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis. BindingDB reports a Ki value of 240 nM against this target [1]. This positions the compound's activity within a defined range: it is significantly less potent than the clinical immunosuppressant mycophenolic acid (Ki ≈ 6-11 nM) , but demonstrates a level of enzyme engagement that validates its utility as a scaffold for structure-activity relationship (SAR) studies or as a starting point for developing novel IMPDH inhibitors.

IMPDH inhibition Antiviral research Immunosuppression

Positional Isomer Differentiation: Distinct Melting Point and Biological Profile vs. 2-Amino-4-methoxypyridine

The physical properties of 4-Amino-2-methoxypyridine are starkly different from its positional isomer, 2-Amino-4-methoxypyridine, reflecting the profound impact of substituent position on crystal packing and intermolecular forces. The target compound has a reported melting point of 87-88°C [REFS-1, REFS-2]. In contrast, 2-Amino-4-methoxypyridine (CAS 10201-73-7) melts at a significantly higher temperature of 120-121°C . This difference serves as a crucial quality control and identity check. Furthermore, 2-Amino-4-methoxypyridine is primarily noted as a selective inducible nitric oxide synthase (iNOS) inhibitor , a biological activity not reported for 4-Amino-2-methoxypyridine.

Isomer differentiation Physical chemistry Drug discovery

Reactivity Divergence: Contrasting Synthetic Utility vs. 4-Amino-2-chloropyridine in Cross-Coupling Applications

The choice of the 2-position substituent critically determines the chemical transformations accessible to the molecule. 4-Amino-2-chloropyridine (CAS 14432-12-3) is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the reactivity of the C-Cl bond . However, 4-Amino-2-methoxypyridine offers a different synthetic handle. The methoxy group can be transformed via demethylation to a hydroxyl group, providing a distinct point for further derivatization (e.g., alkylation, sulfonation) that is not directly available from the chloro analog. This functional group interconversion is a cornerstone of certain synthetic strategies where a phenol or ether moiety is desired in the final target [1].

Suzuki-Miyaura coupling Synthetic chemistry Intermediate comparison

Commercial Purity Standards: A Competitive Benchmark Against Common Pyridine Intermediates

For sensitive pharmaceutical synthesis, high purity is a non-negotiable requirement. 4-Amino-2-methoxypyridine is commercially available with a minimum purity specification of 95% (HPLC) or higher (e.g., 97-99% GC) from multiple suppliers [REFS-1, REFS-2]. This level of purity is comparable to or exceeds the commercial specifications for closely related intermediates like 2-Amino-4-methoxypyridine (commonly 95-98%) [2] and 4-Amino-2-chloropyridine (commonly 98%) . The high purity and solid physical form (white to light orange solid) facilitate accurate formulation and reproducible reaction outcomes.

Purity specification Procurement Quality control

Optimal Use Cases for 4-Amino-2-methoxypyridine: Where Its Specific Properties Drive Value


Scaffold for Targeted IMPDH Inhibitor Discovery Programs

Medicinal chemistry teams focused on developing novel immunosuppressants or antiviral agents can utilize 4-Amino-2-methoxypyridine as a validated starting point for SAR exploration. The compound's documented Ki of 240 nM against IMPDH2 [1] provides a concrete activity baseline. This allows researchers to rationally design and synthesize analogs aimed at improving potency and selectivity relative to both the parent compound and clinical comparators like mycophenolic acid, leveraging the synthetic versatility of the pyridine core.

Key Intermediate in Routes Requiring a 4-Amino-2-hydroxy (or substituted) Pyridine Moiety

In the multi-step synthesis of complex pharmaceuticals (e.g., antiviral agent cidofovir or antifungal agent pyrifenox) [2], the methoxy group of 4-Amino-2-methoxypyridine serves as a masked hydroxyl group. This strategy is critical for controlling reactivity and protecting the 2-position during earlier steps. The compound's high commercial purity (≥95%) ensures minimal side reactions during these sensitive transformations, making it a preferred building block for routes where a 2-hydroxy-4-aminopyridine fragment is a key pharmacophore.

Standard for Analytical Method Development and Isomer Verification

Given the well-defined and distinct melting point of 87-88°C , 4-Amino-2-methoxypyridine is an ideal reference standard for analytical chemistry applications. Quality control laboratories can use this compound to develop and validate HPLC methods for monitoring reactions and ensuring purity. More importantly, its significant melting point difference from the 2-Amino-4-methoxypyridine isomer (120-121°C) provides a straightforward and definitive physical test to confirm the identity of received material and prevent the costly consequences of working with the wrong isomer.

Precursor for Agrochemicals Requiring 2-Alkoxy-4-aminopyridine Substructures

Agrochemical research, particularly in the development of novel herbicides like pyroxsulam [2], relies on specific heterocyclic building blocks. The combination of an amino and a methoxy group on the pyridine ring of 4-Amino-2-methoxypyridine creates a privileged structure for modulating biological activity in plants. Its use as an intermediate allows for the efficient construction of the target molecule's core, with the methoxy group often remaining in the final active ingredient to impart favorable physicochemical properties such as solubility and bioavailability.

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